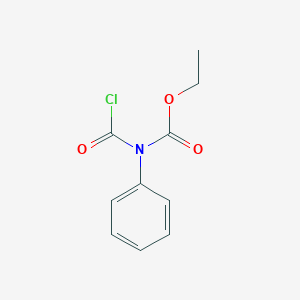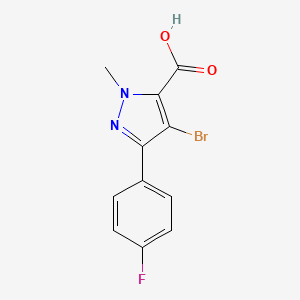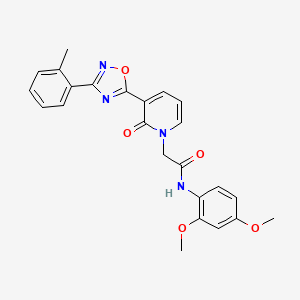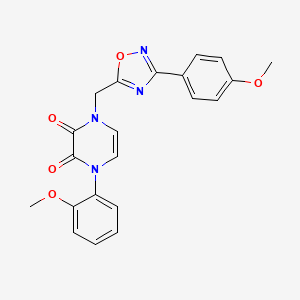![molecular formula C14H18FNO4S B2926706 3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1304005-64-8](/img/structure/B2926706.png)
3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” is a chemical compound. It has a molecular weight of 232.23 . The IUPAC name for this compound is “3-[(4-fluorophenyl)sulfonyl]propanoic acid” and its InChI code is "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" .
Molecular Structure Analysis
The molecular structure of “3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” can be represented by the InChI code "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
“3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” is a solid substance . It has a molecular weight of 232.23 .Scientific Research Applications
Medicine: Potential Therapeutic Agent
This compound shows promise as a therapeutic agent due to its structural similarity to known bioactive molecules. Its sulfonamide group could be useful in designing drugs for hypertension or certain types of cancer, where sulfonamides serve as synthetic intermediates .
Biotechnology: Enzyme Inhibition Studies
In biotechnology research, the compound’s unique structure could be explored for enzyme inhibition properties. It may serve as a lead compound for developing new inhibitors that can regulate enzymatic activity in various biological processes .
Agriculture: Growth Regulation
The potential application in agriculture could involve the use of this compound as a growth regulator or pesticide. Its fluorophenyl group might interact with specific plant receptors or pests, influencing growth patterns or deterring infestation .
Material Science: Synthesis of Novel Polymers
Material scientists could investigate the compound for synthesizing novel polymers. The presence of both a carboxylic acid and a sulfonamide group offers multiple points of functionalization, which is key in polymer chemistry .
Environmental Science: Pollutant Degradation
Environmental scientists might find applications in pollutant degradation processes. The compound could be part of a catalytic system that helps break down harmful environmental pollutants into less toxic substances .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds in complex mixtures .
Proteomics: Protein Interaction Analysis
The compound’s potential to interact with proteins could be harnessed in proteomics to study protein-protein interactions, which are crucial in understanding cellular processes .
Chemical Synthesis: Intermediate for Complex Molecules
Finally, in chemical synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules, given its reactive functional groups that allow for further chemical modifications .
properties
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-1-2-11(10-16)3-8-14(17)18/h4-7,11H,1-3,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPCIAUEZSGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)



![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine](/img/structure/B2926634.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)

![4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2926639.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)